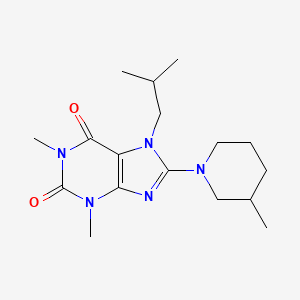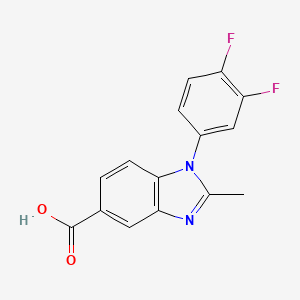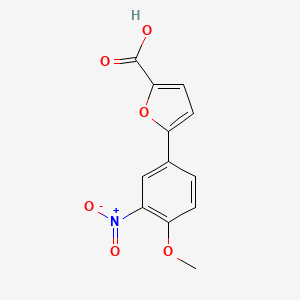
Acide 5-(4-méthoxy-3-nitrophényl)furan-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds have been studied for their antimycobacterial properties, particularly in interfering with iron homeostasis in mycobacterial species, making them innovative potential therapeutics for diseases like tuberculosis .
Synthesis Analysis
The synthesis of related furan carboxylic acids often involves cascade reactions utilizing enzymes or chemical reactions that introduce functional groups to the furan ring. For instance, a dual-enzyme cascade system using galactose oxidase and alcohol dehydrogenases has been employed for the synthesis of 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural . Although the specific synthesis of 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of furan carboxylic acid derivatives has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD). For example, the crystal structure of a related compound, 5-(5-nitro furan-2-ylmethylen) imino thiazolidin-4-one, was determined to be triclinic with specific space group parameters . Density functional theory (DFT) studies complement these experimental techniques to provide insights into the electronic structure and intermolecular interactions of these compounds .
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions, including nucleophilic substitution. For instance, methyl 5-nitro-2-furancarboxylate reacts with phenoxides to form methyl 5-phenoxy-2-furancarboxylates through the displacement of the nitro group . These reactions are influenced by factors such as temperature and the nature of the substituents on the furan ring or the reacting phenoxide.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids, such as solubility, can be influenced by their molecular structure. Thermodynamic parameters like enthalpy and entropy of dissolution have been calculated for different nitrophenyl-furan-2-carboxylic acids in propan-2-ol. These parameters provide valuable information about the energetics of the dissolution process and the interactions between the solute molecules and the solvent . The solubility of these compounds is also found to be dependent on their melting points, indicating a relationship between the solid-state properties and solubility behavior .
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Le composé peut être utilisé dans le couplage croisé de Suzuki–Miyaura (SM), une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Le succès du couplage SM provient de la combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboré relativement stable, facilement préparé et généralement respectueux de l'environnement .
Activité antibactérienne
Les dérivés du furane, y compris « l'acide 5-(4-méthoxy-3-nitrophényl)furan-2-carboxylique », ont montré une activité antibactérienne prometteuse . Ils peuvent être utilisés pour créer des agents antibactériens innovants, qui pourraient être cruciaux dans la lutte contre les souches bactériennes résistantes aux médicaments .
Agents antituberculeux
Le composé a un potentiel en tant qu'agent antituberculeux . Des recherches ont montré que les acides 5-phényl-furan-2-carboxyliques, tels que « l'this compound », peuvent cibler l'acquisition de fer dans les espèces mycobactériennes .
Agents antimycobactériens
« L'this compound » peut également être utilisé comme agent antimycobactérien . Il a la capacité d'interférer avec l'homéostasie du fer, qui est cruciale pour la survie et la croissance des mycobactéries .
Composés anti-virulence
Le composé peut être développé en composés anti-virulence ciblant l'acquisition de fer dans les mycobactéries . Cette approche pourrait fournir un nouveau moyen de lutter contre la tuberculose, en particulier face à la résistance croissante aux médicaments .
Développement de médicaments
Étant donné ses diverses activités biologiques, « l'this compound » peut être utilisé dans le développement de nouveaux médicaments. Son noyau furane est une technique de synthèse essentielle dans la recherche de nouveaux médicaments .
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(4-Methoxy-3-nitrophenyl)furan-2-carboxylic acid could potentially affect multiple biochemical pathways.
Propriétés
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-18-10-3-2-7(6-8(10)13(16)17)9-4-5-11(19-9)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROODOZOFWFIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

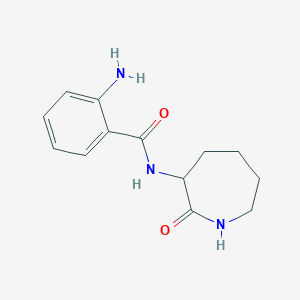
![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)
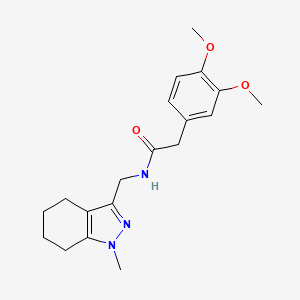

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)
![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)
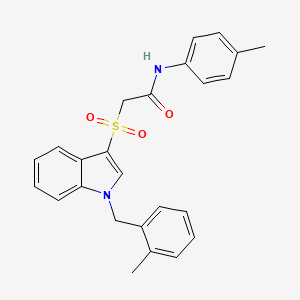
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

